(2-((4-氟苄基)氧基)-5-甲基苯基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

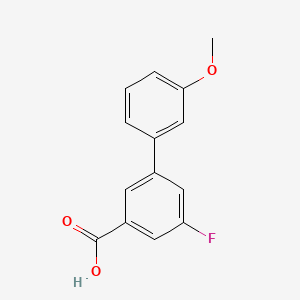

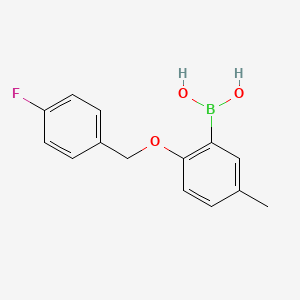

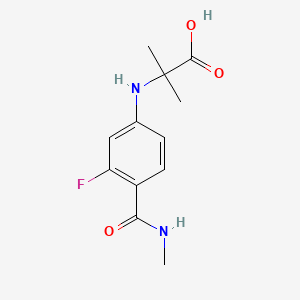

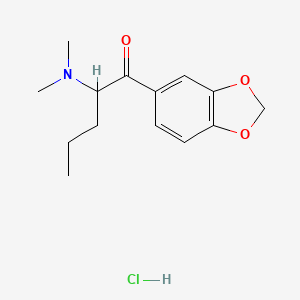

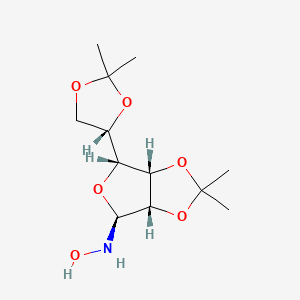

“(2-((4-Fluorobenzyl)oxy)-5-methylphenyl)boronic acid” is a boronic acid derivative . Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups and one carbon group . They are known for their versatility in various chemical reactions, particularly in coupling reactions .

Molecular Structure Analysis

The molecular formula of “(2-((4-Fluorobenzyl)oxy)-5-methylphenyl)boronic acid” is C14H14BFO3 . It has a molecular weight of 246.042 Da .Chemical Reactions Analysis

Boronic acids, such as “(2-((4-Fluorobenzyl)oxy)-5-methylphenyl)boronic acid”, are known for their role in coupling reactions . They can react with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . They are also used in Suzuki coupling, Pd-catalyzed direct arylation, Mizoroki-Heck and Suzuki-Miyaura coupling reactions, and more .Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm³ . It has a boiling point of 418.6±55.0 °C at 760 mmHg . The compound has a polar surface area of 50 Ų and a molar volume of 194.4±5.0 cm³ .科学研究应用

Suzuki-Miyaura Cross-Coupling Reactions

This compound is utilized in Suzuki-Miyaura cross-coupling reactions , which are pivotal in the synthesis of various heterobiaryls . These reactions are essential for creating complex organic compounds that can serve as the backbone for pharmaceuticals and advanced materials.

Synthesis of Antithrombotic Drugs

It serves as a reactant in Suzuki and Still coupling processes, which are instrumental in the synthesis of antithrombotic drugs . These medications are crucial for preventing blood clots that can lead to strokes and heart attacks.

Development of Fluorescent Probes

The compound’s structural properties make it suitable for the development of fluorescent probes used in bioimaging . These probes can help in visualizing biological processes at the molecular level, providing insights into cellular functions and disease mechanisms.

Creation of Organic Field-Effect Transistors

Its derivatives can be applied in the creation of organic field-effect transistors (OFETs) . OFETs are a type of transistor that uses organic semiconductor compounds and can be used in flexible electronic devices.

Photodynamic Therapy

The boronic acid derivative is also explored for its potential in photodynamic therapy (PDT) . PDT is a treatment that uses light-sensitive compounds to produce reactive oxygen species that can kill cancer cells when exposed to light.

Catalysis of Oxidative Degradation

It is involved in catalysis, particularly in the oxidative degradation of pollutants . This application is significant in environmental chemistry for the removal of hazardous substances from water and air.

Solar Cell Development

Another application is in the development of solar cells . The compound’s properties may enhance the efficiency of solar cells, contributing to the advancement of renewable energy technologies.

Biological Activity Research

Lastly, the compound is used in research exploring its biological activity . It may serve as a precursor for synthesizing biologically active molecules, including those with potential antiviral, anti-inflammatory, and anticancer properties .

安全和危害

作用机制

Target of Action

Boronic acids are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

Boronic acids, including this compound, are widely used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .

Biochemical Pathways

The suzuki-miyaura cross-coupling reactions in which boronic acids participate can lead to the formation of biologically active compounds, potentially affecting various biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of boronic acids can be influenced by their ability to form reversible covalent bonds with diols, which can impact their absorption and distribution .

Result of Action

The products of suzuki-miyaura cross-coupling reactions involving boronic acids can have various effects depending on their structure and the nature of the newly formed carbon-carbon bond .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the reaction conditions, including the temperature, the presence of a catalyst, and the pH of the solution .

属性

IUPAC Name |

[2-[(4-fluorophenyl)methoxy]-5-methylphenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BFO3/c1-10-2-7-14(13(8-10)15(17)18)19-9-11-3-5-12(16)6-4-11/h2-8,17-18H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKXCDUUQXMHAFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C)OCC2=CC=C(C=C2)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40655856 |

Source

|

| Record name | {2-[(4-Fluorophenyl)methoxy]-5-methylphenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256358-49-2 |

Source

|

| Record name | {2-[(4-Fluorophenyl)methoxy]-5-methylphenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3H-[1,2,4]Oxadiazolo[4,3-C]pyrimidine](/img/structure/B594208.png)

![1-(cyclohexylmethyl)-2-[(4-ethoxyphenyl)methyl]-N,N-diethylbenzimidazole-5-carboxamide](/img/structure/B594214.png)